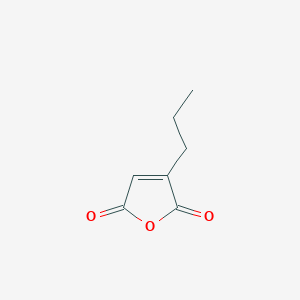

Propylmaleic anhydride

Description

Maleic anhydride (C₄H₂O₃) is a cyclic dicarboxylic anhydride with high reactivity due to its electron-deficient double bond and strained ring structure. It is widely used in polymer chemistry, coatings, and pharmaceuticals . A derivative of interest is 2-(N-Phthalimido)ethyl Methacrylate (PEMA), synthesized via esterification of N-(2-hydroxyethyl)phthalimide with methacrylic acid. PEMA exhibits unique copolymerization behavior and antimicrobial properties, making it valuable in biomedical and industrial applications .

Properties

CAS No. |

61679-89-8 |

|---|---|

Molecular Formula |

C7H8O3 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

3-propylfuran-2,5-dione |

InChI |

InChI=1S/C7H8O3/c1-2-3-5-4-6(8)10-7(5)9/h4H,2-3H2,1H3 |

InChI Key |

LPFJFXRQANKTRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)OC1=O |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification with Propyl Alcohol

Maleic anhydride reacts with alcohols to form mono- or diesters. With propanol, the reaction proceeds via nucleophilic acyl substitution (see generic mechanism in ):

Reaction:

Key Data:

| Parameter | Value | Source |

|---|---|---|

| ΔH (enthalpy change) | -35 kJ/mol (liquid phase) | |

| Reaction conditions | Pyridine solvent, 20–80°C | |

| Product structure | Monoester (propyl hydrogen maleate) |

This reaction is exothermic and forms a monoester as the primary product under mild conditions.

Amidation with Propylamine

Maleic anhydride reacts with amines to yield amides. With propylamine, the product is a maleamic acid derivative:

Reaction:

Mechanism Highlights:

-

Nucleophilic attack by the amine on the carbonyl carbon.

-

Deprotonation by excess amine.

Thermal Data:

-

Reaction proceeds at 25–60°C without catalysts.

-

Higher temperatures (>100°C) may lead to cyclization to maleimide derivatives .

Diels-Alder Reactions

Maleic anhydride is a potent dienophile. With propyl-substituted dienes (e.g., 1-propyl-1,3-butadiene), it forms cyclohexene derivatives:

Reaction:

Thermodynamic Parameters:

| Diene | ΔH (kJ/mol) | Conditions | Source |

|---|---|---|---|

| 1-Methylsilacyclopentadiene | -104 ± 2 | Dioxane, 25°C | |

| Anthracene | -107.9 | Gas phase |

Violent exothermicity is observed in some cases, necessitating controlled conditions .

Polymerization with Propyl-Containing Initiators

Maleic anhydride undergoes radical polymerization in the presence of acylating agents. For example, propionic anhydride initiates homopolymerization at elevated temperatures:

Process:

-

Hydrogen peroxide reacts with maleic anhydride to form permaleic acid.

-

Propionic anhydride acylates permaleic acid, generating a mixed peroxide initiator.

Experimental Results:

| Initiator | Polymer Yield (%) | Temperature | Source |

|---|---|---|---|

| Acetic anhydride | 95 | 75–95°C | |

| Propionic anhydride | 87 | 75–95°C | |

| No initiator | 0 | 75–95°C |

Hydrogen Peroxide-Mediated Epoxidation

Maleic anhydride reacts with hydrogen peroxide to form reactive peroxides, which can epoxidize propyl-substituted alkenes:

Reaction Pathway:

Kinetic Data:

Comparison with Similar Compounds

Maleic Anhydride vs. Phthalic Anhydride

- Structure: Maleic anhydride has a non-aromatic cyclic structure, while phthalic anhydride is aromatic, derived from o-xylene oxidation .

- Reactivity : Maleic anhydride reacts readily with nucleophiles (e.g., amines, alcohols) due to ring strain, whereas phthalic anhydride’s aromaticity stabilizes its reactivity .

- Applications :

Maleic Anhydride vs. Acetic Anhydride

- Structure : Acetic anhydride ((CH₃CO)₂O) is a simple acyl anhydride lacking conjugated double bonds.

- Reactivity : Acetic anhydride is primarily used for acetylation (e.g., cellulose acetate synthesis), while maleic anhydride participates in Diels-Alder and copolymerization reactions .

- Thermal Stability : Maleic anhydride decomposes at ~200°C, whereas acetic anhydride boils at 140°C .

Copolymerization Behavior

PEMA vs. Other Maleic Anhydride Derivatives

PEMA’s copolymerization with methyl acrylate (MA), ethyl acrylate (EA), butyl acrylate (BA), and styrene (ST) reveals distinct reactivity ratios (r₁, r₂) calculated via Fineman-Ross and Kelen-Tudos methods :

In contrast, styrene-maleic anhydride (SMA) copolymers exhibit alternating structures (r₁r₂ ≈ 0.01), driven by maleic anhydride’s electron-deficient double bond .

Q and e Values

The Alfrey-Price Q-e scheme quantifies monomer reactivity:

- PEMA : Q = 1.4, e = 0.51, aligning with methacrylate derivatives .

- Styrene : Q = 1.0, e = -0.8 (electron-rich, low polarity) .

- Methyl Acrylate : Q = 0.42, e = 0.6 (moderate resonance stabilization) .

These values explain PEMA’s preference for copolymerizing with polar monomers like MA over nonpolar ST.

Antimicrobial Activity

PEMA and its copolymers show significant antimicrobial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with inhibition zones up to 18 mm at 500 µg/mL. This surpasses unmodified maleic anhydride derivatives, which lack inherent bioactivity .

Thermal and Mechanical Properties

Q & A

Q. What are the optimal synthesis conditions for maleic anhydride-modified cellulose to maximize heavy metal adsorption capacity?

- Methodological Answer : Optimal conditions include 2 g cellulose, 2 g maleic anhydride (MAH), 80°C reaction temperature, and 9-hour reaction time, yielding a Ca²⁺ adsorption capacity of 178 mg/g. The EDTA titration method is recommended to validate adsorption efficiency, ensuring pH control and equilibrium time calibration to avoid saturation artifacts .

Q. How is the grafting ratio of maleic anhydride onto polypropylene quantified, and what are common sources of error?

- Methodological Answer : Acid-base back titration is used, where residual maleic anhydride is hydrolyzed to dicarboxylic acid and titrated against NaOH. Key errors include incomplete hydrolysis (mitigated by refluxing in xylene at 140°C) and interference from unreacted monomers (addressed via Soxhlet extraction pre-titration). Error margins can be reduced to <5% with rigorous solvent purification and calibration against standard maleic acid solutions .

Q. What spectroscopic techniques are suitable for characterizing maleic anhydride-modified polymers?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies MAH grafting via carbonyl stretching bands (1,850–1,750 cm⁻¹). Nuclear magnetic resonance (¹³C NMR) resolves monomer sequence distribution in copolymers (e.g., styrene-MAH systems). For inorganic composites, X-ray photoelectron spectroscopy (XPS) confirms surface functionalization by tracking oxygen/carbon ratios .

Advanced Research Questions

Q. How can conflicting copolymer composition data in styrene-maleic anhydride systems be resolved?

- Methodological Answer : Discrepancies arise from penultimate vs. terminal polymerization models. Use nonlinear least-squares analysis of composition data across monomer ratios to compare model fits. The penultimate model (confidence >95%) accounts for styrene-terminated radical reactivity, while sequence distribution validation via DEPT NMR distinguishes triad patterns (e.g., styrene-centered vs. alternating sequences) .

Q. What mechanistic models explain the alternation tendency in styrene-maleic anhydride copolymerization?

- Methodological Answer : The penultimate model and complex-participation model are dominant. The former attributes alternation to steric hindrance in styrene-terminated radicals, while the latter involves charge-transfer complexes between monomers. Validate via Arrhenius parameter analysis (e.g., activation energy differences) and solvent polarity studies to isolate electronic vs. steric effects .

Q. How can spectral remote sensing data improve quantification of maleic anhydride derivatives in environmental samples?

- Methodological Answer : Multispectral data (e.g., Landsat-7) combined with ratio enhancement and principal component analysis (PCA) can map MAH-related compounds in complex matrices like saline lakes. Calibrate spectral bands (e.g., SWIR) against in situ X-ray diffraction (XRD) data to correlate reflectance with boric anhydride-MAH interactions .

Q. What strategies address discrepancies in adsorption capacity data for MAH-modified cellulose?

- Methodological Answer : Contradictions often stem from varying cellulose crystallinity or competing ion interference. Use controlled hydrolysis (e.g., sulfuric acid pretreatment) to standardize cellulose amorphous regions. Cross-validate adsorption isotherms (Langmuir vs. Freundlich models) and employ ICP-MS to quantify competing metal ions (e.g., Mg²⁺, Na⁺) in batch experiments .

Methodological Design Considerations

Q. How to design experiments isolating the effects of MAH grafting on polymer thermal stability?

- Methodological Answer : Use thermogravimetric analysis (TGA) under nitrogen atmosphere, comparing grafted vs. ungrafted polymers. Control variables include grafting percentage (via titration) and molecular weight (GPC). Differential scanning calorimetry (DSC) identifies glass transition (Tg) shifts, correlating with crosslink density from MAH incorporation .

Q. What statistical approaches are robust for analyzing MAH market trends without commercial bias?

- Methodological Answer : Apply Porter’s Five Forces analysis to academic datasets (e.g., patent filings, journal publications) rather than sales data. Use multivariate regression to correlate R&D output (e.g., PubMed articles) with application trends (e.g., biodegradable polymers) while excluding revenue-based metrics .

Data Validation and Reproducibility

Q. How to ensure reproducibility in MAH copolymerization studies?

- Methodological Answer :

Standardize monomer purification (e.g., distillation over CaH₂ for styrene), initiator concentrations (AIBN at 0.1–1.0 mol%), and reaction atmosphere (argon purge). Publish full NMR raw data (e.g., DEPT pulse sequences) and share kinetic datasets (e.g., time-conversion plots) via open-access platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.